An In-Depth Technical Guide to 4-Hydrazino-4-oxobutanamide: Chemical Properties and Reactivity
An In-Depth Technical Guide to 4-Hydrazino-4-oxobutanamide: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazino-4-oxobutanamide, also known as succinamic acid hydrazide, is a small organic molecule featuring both an amide and a hydrazide functional group. This bifunctionality makes it an interesting building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the reactive hydrazide group allows for a variety of chemical transformations, making it a versatile precursor for the development of novel compounds with potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of 4-Hydrazino-4-oxobutanamide, intended to support research and development efforts.
Chemical Properties
Quantitative data for 4-Hydrazino-4-oxobutanamide is not extensively reported in the literature. The following table summarizes the available information, with many properties being computed or predicted.
| Property | Value | Source |
| Molecular Formula | C₄H₉N₃O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 131.13 g/mol | --INVALID-LINK--[1] |
| CAS Number | 130673-36-8 | --INVALID-LINK--[1] |
| Appearance | Solid (predicted) | General knowledge of similar small organic molecules |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge of small polar organic molecules |
| pKa | Not available |
Note: Due to the limited experimental data available for this specific compound, some properties are predicted based on its chemical structure and the known properties of similar compounds.
Synthesis
Experimental Protocol: General Synthesis of Acyl Hydrazides
This protocol is a generalized procedure based on common methods for the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of 4-Hydrazino-4-oxobutanamide.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting succinamic acid ester in a suitable solvent, such as ethanol.
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Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate. The molar ratio of hydrazine hydrate to the ester is typically between 2:1 and 5:1.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent and excess hydrazine hydrate are removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Chemical Reactivity
The reactivity of 4-Hydrazino-4-oxobutanamide is primarily dictated by the nucleophilic nature of the terminal nitrogen atom of the hydrazide group. This makes it a versatile reagent for various chemical transformations.
Reaction with Carbonyl Compounds
One of the most common reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
Other Reactions
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Acylation: The hydrazide can be acylated at the terminal nitrogen atom by reacting with acyl chlorides or anhydrides.
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Sulfonylation: Similarly, it can react with sulfonyl chlorides to form N-sulfonylhydrazides.
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Cyclization Reactions: The bifunctional nature of 4-Hydrazino-4-oxobutanamide allows it to be used as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, depending on the reaction partner.
Biological Activity
There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of 4-Hydrazino-4-oxobutanamide. However, the broader classes of hydrazides and their derivatives, particularly hydrazones, have been extensively studied and are known to exhibit a wide range of biological activities.
Derivatives of simple acyl hydrazides have been reported to possess various pharmacological properties, including:
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Antimicrobial activity: Many hydrazone derivatives have shown efficacy against various bacterial and fungal strains.[2][3]
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Anticancer activity: Some acylhydrazones have demonstrated cytotoxic effects against various cancer cell lines.[2][3]
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Anti-inflammatory and analgesic activity: Certain hydrazide-hydrazone compounds have been investigated for their anti-inflammatory and pain-relieving properties.[2][3]
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Anticonvulsant activity: The hydrazone moiety is a feature in some compounds with anticonvulsant properties.
It is important to note that these are general activities observed for the broader class of compounds. The specific biological profile of 4-Hydrazino-4-oxobutanamide remains to be determined through dedicated biological screening and mechanistic studies.
Conclusion
4-Hydrazino-4-oxobutanamide is a chemical entity with potential for further exploration, particularly as a scaffold in drug discovery and development. While specific experimental data on its properties and biological activity are scarce, its chemical structure suggests a versatile reactivity profile centered around the hydrazide functional group. This guide provides a foundational understanding of its chemistry and highlights the need for further experimental investigation to unlock its full potential. Researchers are encouraged to use the provided general protocols as a starting point for their studies and to contribute to the body of knowledge on this interesting molecule.
